molecular formula C21H27N5O2 B2420868 8-(cyclohexylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 359901-51-2

8-(cyclohexylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2420868
CAS No.: 359901-51-2
M. Wt: 381.48
InChI Key: DNWBPKBVPMRGAY-UHFFFAOYSA-N
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Description

8-(cyclohexylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C21H27N5O2 and its molecular weight is 381.48. The purity is usually 95%.
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Properties

IUPAC Name

8-(cyclohexylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-14-8-7-9-15(12-14)13-26-17-18(24(2)21(28)25(3)19(17)27)23-20(26)22-16-10-5-4-6-11-16/h7-9,12,16H,4-6,10-11,13H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWBPKBVPMRGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2NC4CCCCC4)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation at Position 7: Introduction of the 3-Methylbenzyl Group

Theophylline undergoes regioselective alkylation at the N-7 position due to the lower steric hindrance compared to N-1 or N-3.

Procedure :

  • Reagents : Theophylline (1.0 equiv), 3-methylbenzyl bromide (1.2 equiv), potassium carbonate (2.0 equiv).
  • Solvent : Anhydrous dimethylformamide (DMF) or acetone.
  • Conditions : Reflux at 80–90°C for 12–18 hours under inert atmosphere.
  • Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.

Yield : 65–75%.
Key Characterization :

  • ¹H NMR (DMSO-d₆): δ 7.25–7.15 (m, 4H, aromatic), 4.85 (s, 2H, CH₂), 3.45 (s, 3H, N1-CH₃), 3.30 (s, 3H, N3-CH₃), 2.35 (s, 3H, Ar-CH₃).
  • MS (ESI+) : m/z 329.2 [M+H]⁺.

Chlorination at Position 8: Preparation of the 8-Chloro Intermediate

The hydroxyl group at position 8 is replaced with chlorine to enable subsequent amination.

Procedure :

  • Reagents : 7-(3-Methylbenzyl)-theophylline (1.0 equiv), phosphorus oxychloride (POCl₃, 5.0 equiv).
  • Conditions : Reflux at 110°C for 6–8 hours.
  • Workup : Quenching in ice, neutralization with NaHCO₃, extraction with dichloromethane.

Yield : 80–85%.
Key Characterization :

  • ¹H NMR (CDCl₃): δ 7.20–7.10 (m, 4H, aromatic), 4.90 (s, 2H, CH₂), 3.50 (s, 3H, N1-CH₃), 3.35 (s, 3H, N3-CH₃), 2.40 (s, 3H, Ar-CH₃).
  • MS (ESI+) : m/z 347.1 [M+H]⁺.

Amination at Position 8: Cyclohexylamine Substitution

The 8-chloro intermediate reacts with cyclohexylamine under nucleophilic aromatic substitution (SNAr) conditions.

Procedure :

  • Reagents : 8-Chloro-7-(3-methylbenzyl)-theophylline (1.0 equiv), cyclohexylamine (3.0 equiv).
  • Solvent : Ethanol or dimethyl sulfoxide (DMSO).
  • Conditions : Reflux at 90°C for 24 hours.
  • Workup : Solvent evaporation, purification via silica gel chromatography (ethyl acetate/hexane).

Yield : 60–70%.
Key Characterization :

  • ¹H NMR (DMSO-d₆): δ 7.20–7.10 (m, 4H, aromatic), 4.80 (s, 2H, CH₂), 3.40 (s, 3H, N1-CH₃), 3.25 (s, 3H, N3-CH₃), 3.10–3.00 (m, 1H, cyclohexyl-NH), 2.35 (s, 3H, Ar-CH₃), 1.80–1.20 (m, 10H, cyclohexyl).
  • MS (ESI+) : m/z 410.3 [M+H]⁺.

Alternative Synthetic Routes

Direct Cyclocondensation of Pyrimidine Precursors

A convergent approach involves assembling the purine ring from a 4,5-diaminopyrimidine intermediate.

Procedure :

  • Step 1 : Condensation of 4,5-diamino-1,3-dimethyluracil with 3-methylbenzyl isocyanate.
  • Step 2 : Cyclization using triethyl orthoformate to form the imidazole ring.
  • Step 3 : Amination at position 8 as described in Section 2.3.

Yield : 50–60% (over three steps).

Microwave-Assisted Amination

Modern techniques reduce reaction times and improve yields:

  • Conditions : Microwave irradiation at 120°C for 1 hour in DMSO.
  • Yield : 75–80%.

Critical Analysis of Methodologies

Method Advantages Limitations
Theophylline Alkylation High regioselectivity, simple conditions Moderate yields in amination step
Pyrimidine Cyclization Flexibility in substituent introduction Multi-step, lower overall yield
Microwave Synthesis Rapid, high efficiency Specialized equipment required

Industrial-Scale Considerations

Patents from MSN Laboratories highlight the importance of solvent selection and catalyst recycling for cost-effective production. For example:

  • Solvent Recovery : Ethanol and DMSO are distilled and reused.
  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 8-(cyclohexylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates and stabilize transition states .
  • Temperature modulation : Gradual heating (60–80°C) minimizes side reactions during cyclohexylamine substitution at the 8-position .
  • Catalyst use : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts can accelerate nucleophilic substitutions .
  • Purification : Column chromatography with silica gel (gradient elution: hexane/ethyl acetate) followed by HPLC ensures ≥95% purity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., cyclohexylamino protons at δ 3.2–3.5 ppm; aromatic protons from the 3-methylbenzyl group at δ 7.1–7.3 ppm) .
  • X-ray crystallography : Resolves bond lengths and angles, particularly for the purine core and substituent stereochemistry .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 4–8 weeks. Monitor degradation via HPLC and LC-MS to identify hydrolytic or oxidative byproducts (e.g., cleavage of the cyclohexylamino group) .
  • pH-dependent stability : Test solubility and degradation kinetics in buffers (pH 3–9) to guide formulation strategies .

Advanced Research Questions

Q. How do substituent variations at the 7- and 8-positions influence biological activity, and how can researchers resolve contradictory data across studies?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., replacing the 3-methylbenzyl group with ethyl or phenethyl groups) and compare binding affinities to targets like adenosine receptors using radioligand assays .
  • Data reconciliation : Contradictions in activity (e.g., agonist vs. antagonist effects) may arise from assay conditions (e.g., cell type, receptor isoform). Use orthogonal assays (e.g., cAMP quantification vs. calcium flux) to validate findings .

Q. What strategies can be employed to design derivatives of this compound with improved target specificity (e.g., for kinase inhibition)?

  • Methodological Answer :

  • Molecular docking : Model interactions between the purine core and ATP-binding pockets of kinases (e.g., CDK2 or PKA). Prioritize derivatives with hydrogen bonds to conserved residues (e.g., Glu81 in CDK2) .
  • Bioisosteric replacement : Substitute the cyclohexylamino group with piperazine or pyrrolidine to modulate steric bulk and polarity .
  • Functional assays : Test inhibitory potency via kinase activity assays (e.g., ADP-Glo™) and selectivity profiling against kinase panels .

Q. How does the compound’s covalent interaction potential (e.g., via chloroethyl groups) impact its mechanism of action in cancer models?

  • Methodological Answer :

  • Covalent binding assays : Use LC-MS/MS to detect adducts formed between the chloroethyl group and cysteine residues in target proteins (e.g., tubulin or DNA repair enzymes) .
  • Cellular viability assays : Compare cytotoxicity in wild-type vs. CRISPR-edited cell lines lacking specific nucleophilic targets (e.g., glutathione-deficient lines) .

Q. What computational tools are effective for predicting metabolic pathways and toxicity risks?

  • Methodological Answer :

  • In silico metabolism prediction : Use software like ADMET Predictor™ or SwissADME to identify likely Phase I/II metabolites (e.g., hydroxylation at the cyclohexyl ring or glucuronidation of the purine core) .
  • Toxicity profiling : Apply QSAR models to predict hepatotoxicity (e.g., mitochondrial dysfunction) or genotoxicity (e.g., Ames test analogs) .

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